

"delta2-Cefadroxil" CAS number and molecular weight

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Compound of Interest

Compound Name: *delta2-Cefadroxil*

Cat. No.: *B601266*

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Technical Guide: delta2-Cefadroxil

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of **delta2-Cefadroxil** (Δ^2 -Cefadroxil), a critical process-related impurity and degradation product of the first-generation cephalosporin antibiotic, Cefadroxil. Understanding the physicochemical properties, formation pathways, and analytical quantification of this impurity is paramount for ensuring the quality, safety, and efficacy of Cefadroxil drug substances and products. This document outlines the key chemical data, formation mechanisms, and detailed experimental protocols for the analysis of Δ^2 -Cefadroxil, in line with regulatory expectations for impurity profiling.

Physicochemical Properties

Delta2-Cefadroxil is the positional isomer of Cefadroxil, where the double bond in the dihydrothiazine ring is shifted from the Δ^3 to the Δ^2 position. This structural change results in a loss of antibacterial activity.^[1]

Parameter	Value	Reference
CAS Number	147103-94-4	[2][3][4]
Molecular Formula	C ₁₆ H ₁₇ N ₃ O ₅ S	[2][3][4]
Molecular Weight	363.39 g/mol	[2][3][4]
Synonyms	Cefadroxil USP Related Compound I, Δ^2 -Cefadroxil, Cefadroxil delta-2 Isomer	[3][5]
Appearance	White to Off-White Solid	[5]
Solubility	Slightly soluble in DMSO and Methanol	[5]
Melting Point	>215°C (decomposes)	[5]

Formation and Synthesis

Delta2-Cefadroxil is not a typical synthetic target for therapeutic use but is rather an important compound to monitor as an impurity. Its formation is primarily associated with the degradation of Cefadroxil, especially under alkaline conditions.[6] The isomerization from the active Δ^3 -form to the inactive Δ^2 -form is a known instability pathway for cephalosporins.

Formation through Forced Degradation

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[7] A representative protocol to generate Δ^2 -Cefadroxil from Cefadroxil is outlined below.

Experimental Protocol: Alkaline-Induced Degradation

- Preparation of Cefadroxil Stock Solution: Accurately weigh and dissolve 100 mg of Cefadroxil powder in 100 ml of 1 N sodium hydroxide (NaOH) solution.
- Degradation Conditions: Allow the solution to stand at room temperature for a specified period (e.g., 30 minutes) to induce degradation. The extent of degradation can be monitored by taking aliquots at different time points.

- Neutralization: After the desired degradation level is achieved, neutralize the solution to pH 7 by the dropwise addition of 1 N hydrochloric acid (HCl).
- Sample Preparation for Analysis:
 - Evaporate the neutralized solution to dryness under reduced pressure.
 - Extract the residue with methanol (e.g., three times with 25 ml).
 - Filter the methanolic extracts and combine them in a 100 ml volumetric flask.
 - Adjust the final volume to the mark with methanol. This solution contains a mixture of Cefadroxil and its degradation products, including Δ^2 -Cefadroxil.

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